molecular formula C18H15ClN2O6S B11028020 methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11028020
M. Wt: 422.8 g/mol
InChI Key: QPBDJBVOXXFNDS-UHFFFAOYSA-N
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Description

Methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 7-amino-4-methylcoumarin, which is then reacted with various organic halides to form intermediate compounds . These intermediates undergo further reactions, including acetylation and thiazole ring formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarin derivatives .

Scientific Research Applications

Methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to other coumarin derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15ClN2O6S

Molecular Weight

422.8 g/mol

IUPAC Name

methyl 2-[[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15ClN2O6S/c1-8-4-15(23)27-12-6-13(11(19)5-10(8)12)26-7-14(22)20-18-21-16(9(2)28-18)17(24)25-3/h4-6H,7H2,1-3H3,(H,20,21,22)

InChI Key

QPBDJBVOXXFNDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=NC(=C(S3)C)C(=O)OC

Origin of Product

United States

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